molecular formula C17H17F3N2O2 B2938209 N-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2309342-62-7

N-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No.: B2938209
CAS No.: 2309342-62-7
M. Wt: 338.33
InChI Key: IIYNONRVPNEWTI-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic small molecule characterized by a four-membered azetidine ring bearing a trifluoroethoxy substituent at the 3-position and a naphthalen-1-ylmethyl group attached via a carboxamide linkage. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the naphthalene moiety facilitates aromatic interactions in biological or material systems. This compound’s structural uniqueness lies in its combination of a strained azetidine core with fluorinated and polyaromatic substituents, distinguishing it from related carboxamide derivatives .

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)11-24-14-9-22(10-14)16(23)21-8-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,14H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYNONRVPNEWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CC3=CC=CC=C32)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, identified by its CAS number 2034338-99-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structure and Composition

The molecular formula for this compound is C16H14F3N2O2C_{16}H_{14}F_3N_2O_2, with a molecular weight of 309.28 g/mol. The compound features a naphthalene ring, an azetidine moiety, and a trifluoroethoxy group that contribute to its pharmacological properties.

PropertyValue
Molecular Weight309.28 g/mol
Molecular FormulaC16H14F3N2O2
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways. Notably, studies have highlighted the role of naphthalene derivatives in inhibiting claudin-1—a protein involved in tight junctions and cellular signaling—suggesting potential applications in cancer therapy .

Antitumor Activity

A study focused on naphthalene derivatives demonstrated that certain compounds exhibited significant antitumor activity against colorectal cancer models. The structure-activity relationship (SAR) analysis revealed that modifications to the naphthalene and azetidine components could enhance efficacy against cancer cells .

Case Study: In Vivo Efficacy
In an animal model study, a related naphthalene compound showed promise as a chemosensitizer, enhancing the effects of established chemotherapeutic agents in colorectal cancer treatment . This suggests that this compound may have similar potential.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although specific data on this compound is limited, related studies indicate high plasma protein binding and moderate stability in liver microsomes .

Safety Profile

The safety profile of similar naphthalene derivatives has been evaluated in various toxicity studies. These studies typically assess mutagenicity and general toxicity in vivo. While specific data for this compound are not available at present, ongoing research into related compounds may provide insights into potential safety concerns.

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents/Functional Groups Key Structural Notes
Target Compound Azetidine carboxamide - Naphthalen-1-ylmethyl
- 3-(2,2,2-trifluoroethoxy
- Four-membered azetidine ring
- High electronegativity (CF₃)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, ) Triazole-acetamide - Naphthalen-1-yloxy
- Phenyl
- Five-membered triazole ring
- Ether linkage
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4, ) Cyclohexene carboxamide - Bromo
- Methyl
- Six-membered cyclohexene ring
- Halogenated substituent
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e, ) Propan-1-amine - Naphthalen-1-yloxy
- Thiophen-3-yl
- Thiophene sulfur atom
- Secondary amine
Key Observations:
  • Core Rings : The azetidine ring in the target compound introduces steric strain compared to the more stable cyclohexene (compound 4) or flexible propan-1-amine (compound e). This strain may influence reactivity or binding dynamics .
  • Substituents : The trifluoroethoxy group in the target compound is distinct from the nitro (compounds 6b/c), bromo (compound 4), or thiophene (compound e) groups in analogs. Fluorine’s electronegativity enhances polarity and resistance to oxidative metabolism .
  • Aromatic Systems: Naphthalene is present in all compounds but varies in connectivity (methyl vs.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Compound Name LogP (Estimated) Hydrogen Bond Donors/Acceptors Solubility (PBS, Estimated) Metabolic Stability
Target Compound ~3.5 1 donor, 3 acceptors Low (lipophilic substituents) High (CF₃ group)
6a ~2.8 1 donor, 4 acceptors Moderate Moderate
4 ~2.2 1 donor, 2 acceptors Low (bromo substituent) Low
e ~2.9 1 donor, 2 acceptors Moderate (amine solubility) Moderate
Key Observations:
  • The trifluoroethoxy group in the target compound increases lipophilicity (LogP ~3.5) compared to analogs with nitro or bromo substituents.
  • Compound 4’s bromo substituent reduces solubility and metabolic stability compared to fluorine-containing analogs .

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